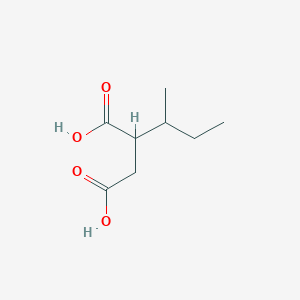
2-(Butan-2-yl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)butanedioic acid can be achieved through several methods. One common approach involves the alkylation of butanedioic acid with a suitable butylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the butanedioic acid, followed by the addition of a butyl halide (e.g., 2-bromobutane) to introduce the butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 2-(Butan-2-yl)maleic anhydride, in the presence of a suitable catalyst like palladium on carbon. This process allows for the selective reduction of the double bond while preserving the carboxylic acid groups.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), sodium cyanide (NaCN)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions due to its structural similarity to succinic acid.
Industry: It may be used in the production of polymers, resins, and other materials that require specific structural properties.
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yl)butanedioic acid involves its interaction with various molecular targets and pathways. Due to its carboxylic acid groups, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Succinic Acid (Butanedioic Acid): The parent compound, with two carboxylic acid groups and no additional substituents.
2-Methylbutanedioic Acid: A similar compound with a methyl group instead of a butyl group.
2-Ethylbutanedioic Acid: A compound with an ethyl group in place of the butyl group.
Uniqueness
2-(Butan-2-yl)butanedioic acid is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs
Propiedades
Número CAS |
5653-98-5 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-butan-2-ylbutanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5(2)6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
OKLHGPQSJDHYTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



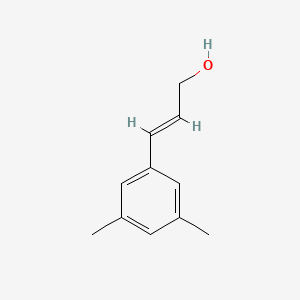
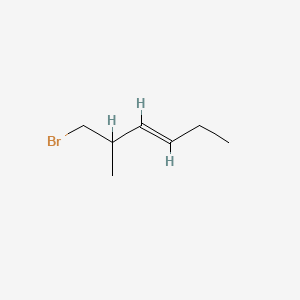
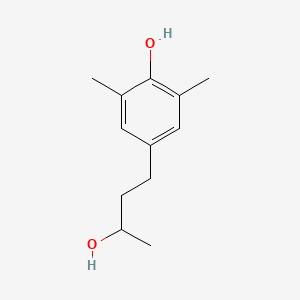

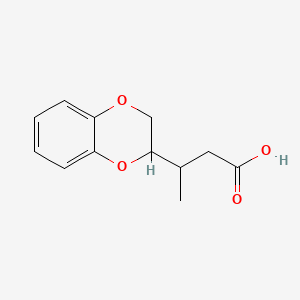
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
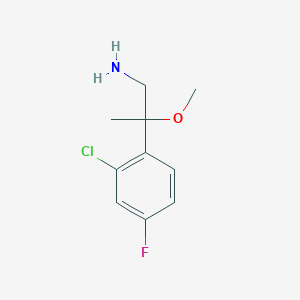
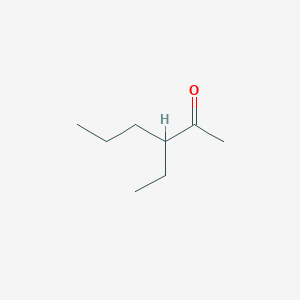
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
